Cocaethylene-D8
Overview
Description
Cocaethylene-D8, also known as this compound, is a deuterated analog of benzoylecgonine ethyl ester. It is a metabolite of cocaine formed in the presence of ethanol. This compound is often used as a stable-labeled internal standard for quantitation of cocaethylene levels in biological samples such as urine, blood, and saliva by liquid chromatography-mass spectrometry (LC/MS) or gas chromatography-mass spectrometry (GC/MS) for urine drug testing, clinical toxicology, forensic analysis, or isotope dilution methods .
Preparation Methods
The preparation of benzoylecgonine ethyl ester-D8 involves the transesterification of cocaine with ethanol in the presence of deuterium. The synthetic route typically includes the following steps:
Hydrolysis of Cocaine: Cocaine is hydrolyzed to produce benzoylecgonine and methanol.
Transesterification: Benzoylecgonine undergoes transesterification with ethanol in the presence of deuterium to form benzoylecgonine ethyl ester-D8.
Chemical Reactions Analysis
Cocaethylene-D8 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form benzoylecgonine.
Reduction: Reduction reactions can convert benzoylecgonine ethyl ester-D8 back to its parent compound, cocaine.
Substitution: Substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alcohols for esterification reactions. The major products formed from these reactions include benzoylecgonine, cocaine, and other ester derivatives .
Scientific Research Applications
Cocaethylene-D8 has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the quantitation of cocaethylene levels in biological samples.
Biology: The compound is used in studies related to the metabolism of cocaine and ethanol in the human body.
Medicine: It is utilized in clinical toxicology to monitor cocaine and ethanol abuse.
Mechanism of Action
Cocaethylene-D8 exerts its effects by inhibiting the action of the serotonin transporter, norepinephrine transporter, and dopamine transporter. This inhibition increases the levels of serotonergic, noradrenergic, and dopaminergic neurotransmission in the brain.
Comparison with Similar Compounds
Cocaethylene-D8 is structurally similar to other cocaine metabolites, such as:
Benzoylecgonine: The major metabolite of cocaine formed by hydrolysis.
Ecgonine methyl ester: Another metabolite of cocaine formed by hydrolysis.
Cocaethylene: The ethyl ester of benzoylecgonine formed in the presence of ethanol
The uniqueness of benzoylecgonine ethyl ester-D8 lies in its deuterated form, which makes it a stable-labeled internal standard suitable for precise quantitation in analytical methods .
Properties
IUPAC Name |
1,1,2,2,2-pentadeuterioethyl (1R,2R,3S,5S)-3-benzoyloxy-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c1-3-22-18(21)16-14-10-9-13(19(14)2)11-15(16)23-17(20)12-7-5-4-6-8-12/h4-8,13-16H,3,9-11H2,1-2H3/t13-,14+,15-,16+/m0/s1/i1D3,2D3,3D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPOSNRHZIWLLL-DKCRSESOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CCC(N2C)CC1OC(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)[C@@H]1[C@H]2CC[C@H](N2C([2H])([2H])[2H])C[C@@H]1OC(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601043108 | |
Record name | Cocaethylene-D8 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601043108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152521-09-0 | |
Record name | Cocaethylene-D8 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601043108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 152521-09-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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